Antibacterial Agent 139 (Compound 44) MIC Values Against Multidrug-Resistant Strains Compared to Vancomycin
Antibacterial agent 139 (compound 44) demonstrates potent activity against a panel of drug-resistant Gram-positive strains, with MIC values that are comparable to the last-resort antibiotic vancomycin. For MRSA, compound 44 has an MIC of 0.78 μg/mL, which falls within the typical vancomycin MIC range of 0.5-1 μg/mL for MRSA isolates [1]. The compound also maintains activity against vancomycin-intermediate S. aureus (VISA) and linezolid-resistant S. epidermidis (LRSE), both with MICs of 3.125 μg/mL .
| Evidence Dimension | In vitro antibacterial potency (MIC) |
|---|---|
| Target Compound Data | MIC = 0.78 μg/mL (MRSA), 3.125 μg/mL (VISA), 3.125 μg/mL (LRSE) |
| Comparator Or Baseline | Vancomycin: MIC range 0.5-1 μg/mL (MRSA) [1] |
| Quantified Difference | Compound 44 MIC (0.78 μg/mL) is within the reported vancomycin MIC range (0.5-1 μg/mL). |
| Conditions | Broth microdilution assay; 18 h incubation. MRSA ATCC 43300, VISA ATCC 700699, LRSE ATCC 700699 strains. |
Why This Matters
This data confirms that compound 44 possesses clinically relevant potency against key drug-resistant Gram-positive pathogens, a critical factor for prioritizing it over less potent analogs.
- [1] The Evaluation of Vancomycin and Daptomycin Susceptibility by E-Test Method in Methicillin-Resistant Staphylococcus aureus Isolates. AGRIS: International System for Agricultural Science and Technology. Accessed April 2026. https://agris.fao.org/ View Source
